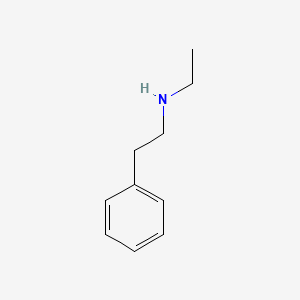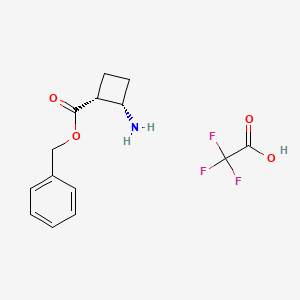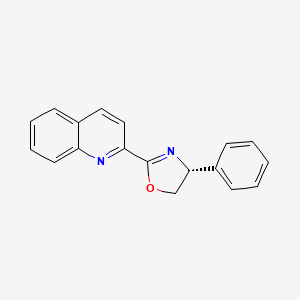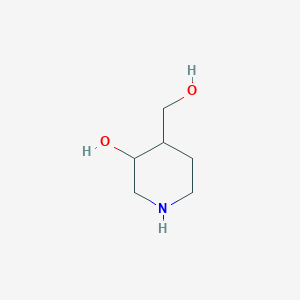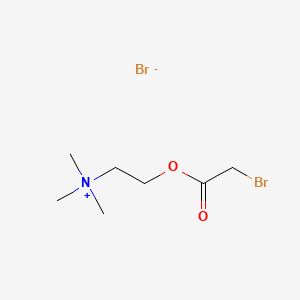
Bromoacetylcholine bromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bromoacetylcholine bromide is widely used in scientific research due to its ability to act as an affinity alkylating agent for nicotinic receptors . Some of its applications include:
Biochemical research: It is used to study the binding and function of nicotinic receptors in various tissues.
Chemical synthesis: It serves as a precursor for synthesizing more complex molecules in organic synthesis.
Pharmacological studies: It is employed in the development and testing of drugs targeting nicotinic receptors.
Mécanisme D'action
Target of Action
Bromoacetylcholine bromide is primarily used as an affinity alkylating agent for nicotinic receptors . These receptors are a type of acetylcholine receptor, also known as cholinergic receptors. They play a significant role in the autonomic nervous system, mediating both sympathetic and parasympathetic responses .
Mode of Action
The compound interacts with its targets, the nicotinic receptors, through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the this compound to the nicotinic receptor. This process can result in changes to the receptor’s function, potentially altering the way it responds to acetylcholine .
Biochemical Pathways
Acetylcholine plays a crucial role in a variety of physiological functions, including muscle contraction, heart rate regulation, learning, and memory .
Pharmacokinetics
As a bromide salt, it is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context in which it is used. As an alkylating agent, it can modify the function of nicotinic receptors, potentially leading to changes in cellular responses to acetylcholine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH, although specific details would require further investigation.
Analyse Biochimique
Biochemical Properties
Bromoacetylcholine bromide plays a crucial role in biochemical reactions by interacting with nicotinic receptors. It is used to study the binding and activity of these receptors. The compound interacts with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine, and choline acetyltransferase, which synthesizes acetylcholine. This compound acts as an affinity alkylating agent, binding covalently to the active sites of these enzymes and inhibiting their activity . This interaction helps in understanding the structural and functional properties of cholinergic receptors and enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound acts as an antagonist to the muscarinic acetylcholine receptor, thereby inhibiting the receptor’s activity and altering downstream signaling pathways . This can lead to changes in gene expression and metabolic processes within the cell. Additionally, this compound can induce apoptosis in certain cell types by disrupting normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds covalently to the active sites of nicotinic receptors and acetylcholinesterase, inhibiting their activity . This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged activation of cholinergic receptors. This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at low temperatures but can degrade over time when exposed to higher temperatures or light . Long-term exposure to this compound can lead to sustained inhibition of cholinergic receptors and enzymes, resulting in prolonged changes in cellular function. In vitro and in vivo studies have shown that the compound can have long-term effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit cholinergic receptors without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of cholinergic receptors. Toxic effects at high doses include convulsions, respiratory distress, and death.
Metabolic Pathways
This compound is involved in metabolic pathways related to acetylcholine metabolism. It interacts with enzymes such as acetylcholinesterase and choline acetyltransferase, affecting the synthesis and hydrolysis of acetylcholine . The compound can alter metabolic flux and metabolite levels by inhibiting these enzymes, leading to changes in acetylcholine levels and cholinergic signaling. Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes involved in neurotransmitter metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via transporter proteins and distributed to different cellular compartments . The compound can interact with binding proteins that facilitate its transport and localization within the cell. This compound can accumulate in specific tissues, such as the brain, where it exerts its effects on cholinergic receptors and enzymes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the synaptic cleft, where it interacts with cholinergic receptors . Targeting signals and post-translational modifications can direct this compound to specific subcellular locations, enhancing its efficacy in modulating cholinergic signaling. The compound’s localization can also affect its stability and degradation within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoacetylcholine bromide can be synthesized through the reaction of bromoacetyl bromide with choline or its derivatives. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction conditions often include maintaining a low temperature to control the reactivity of bromoacetyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetylcholine bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in the bromoacetyl group can act as a leaving group, making the compound reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are bromoacetic acid and choline.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylcholine: A natural neurotransmitter with a similar structure but lacks the bromoacetyl group.
Bromoacetyl bromide: A related compound used as an acylating reagent in organic synthesis.
Chloroacetylcholine: Another derivative of acetylcholine with a chloroacetyl group instead of a bromoacetyl group.
Uniqueness
Bromoacetylcholine bromide is unique due to its bromoacetyl group, which enhances its reactivity and makes it a valuable tool for studying nicotinic receptors . Its ability to covalently modify receptors distinguishes it from other acetylcholine derivatives .
Propriétés
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIOPIEVQSYHH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017386 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22004-27-9 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


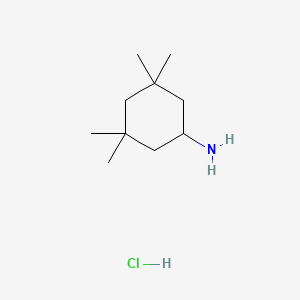
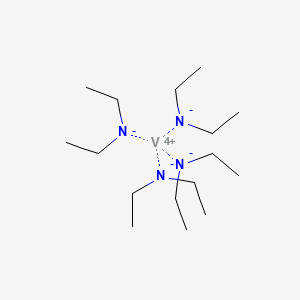
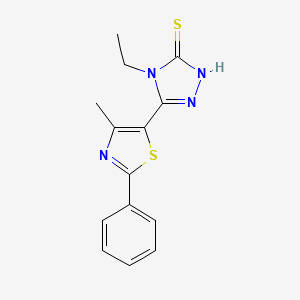
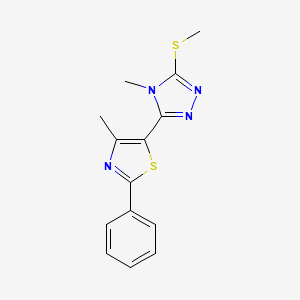
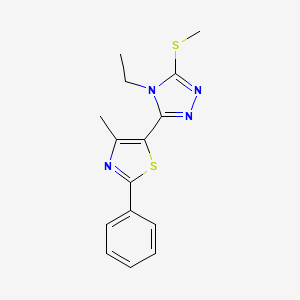
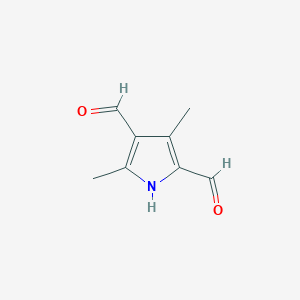
![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)
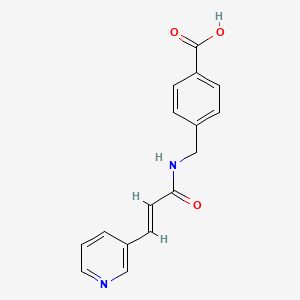
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)
